2-Acetoxy-3',5'-dichlorobenzophenone

説明

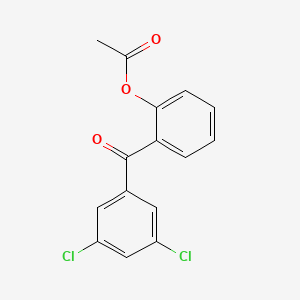

2-Acetoxy-3',5'-dichlorobenzophenone (CAS: 890098-86-9) is a halogenated benzophenone derivative with the molecular formula C₁₅H₁₀Cl₂O₃ and a molecular weight of 309 g/mol. Its structure features a benzophenone backbone substituted with two chlorine atoms at the 3' and 5' positions of one aromatic ring and an acetoxy group (-OAc) at the 2-position of the adjacent ring. Key physical properties include a boiling point of 459.7 ± 45.0 °C and a flash point of 187.2 ± 27.7 °C, as reported in experimental data .

Structure

2D Structure

特性

IUPAC Name |

[2-(3,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEDEDIWXFCTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641602 | |

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-86-9 | |

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Aroylation of Dichlorobenzene Derivatives

- Starting Materials: 1,4-dichlorobenzene or related dichlorobenzene isomers.

- Reagents: Benzoyl chloride or substituted benzoyl chlorides, aluminum chloride (AlCl3) as Lewis acid catalyst.

- Conditions: The reaction is typically conducted under anhydrous conditions at temperatures ranging from 80°C to 175°C.

- Process: The Friedel-Crafts aroylation introduces the benzophenone moiety onto the dichlorobenzene ring, favoring the 2,5-dichlorobenzophenone isomer.

- Yields: Yields of 50-80% have been reported with high isomeric purity when the benzoyl chloride is added slowly to the mixture of AlCl3 and dichlorobenzene.

- Purification: The crude product is purified by recrystallization from hexane or toluene to isolate pure 2,5-dichlorobenzophenone, which can be further functionalized to the acetoxy derivative.

Table 1: Friedel-Crafts Aroylation Reaction Parameters and Yields

| Parameter | Typical Value/Range |

|---|---|

| Dichlorobenzene (mol) | 0.45 |

| Benzoyl chloride (mol) | 0.17 |

| Aluminum chloride (mol) | 0.60 |

| Temperature | 80°C to 175°C |

| Reaction time | 3 to 16 hours |

| Yield of 2,5-dichlorobenzophenone | 50% to 80% (after recrystallization) |

| Solvent | None or minimal; nitrobenzene avoided due to toxicity |

| Purification | Recrystallization from hexane/toluene |

This method is well-documented in US Patent US5210313A and provides a scalable route to the dichlorobenzophenone intermediate, which is a precursor to the acetoxy derivative.

Acetylation and Rearrangement of Hydroxy or Acetoxy Intermediates

- Starting from Dichlorobenzophenone: The 2,5-dichlorobenzophenone can be converted to the acetoxy derivative via acetylation reactions.

- Reagents: Acetic anhydride with acid catalysts such as p-toluenesulfonic acid.

- Conditions: Reflux in acetic anhydride for about 1 hour, followed by neutralization with sodium bicarbonate.

- Mechanism: The acetylation targets hydroxy or enol intermediates formed during the reaction or via rearrangement pathways.

- Yields: Approximately 40% yield of the benzophenone acetoxy derivative has been reported.

- Notes on Mechanism: Studies indicate that the acetoxy compound forms via rearrangement of enol ether acetates rather than direct hydrolysis of acetals or aldehydes, with no significant intermediate accumulation of aldehydes or acetoxyethanol species.

Table 2: Acetylation Reaction Conditions and Yields

| Parameter | Typical Value/Range |

|---|---|

| Starting material | 2,5-dichlorobenzophenone or enol ether acetate |

| Acetic anhydride volume | 10 mL per ~1 g substrate |

| Catalyst | p-Toluenesulfonic acid (50 mg) |

| Temperature | Reflux (~100°C) |

| Reaction time | 1 hour |

| Work-up | Neutralization with sodium bicarbonate, extraction with chloroform |

| Yield | ~40% isolated yield |

This method is supported by mechanistic studies involving NMR and GC-MS analysis, confirming the formation of the acetoxy derivative through rearrangement pathways rather than direct hydrolysis.

- Gas Chromatography (GC): Used to confirm the purity and isomeric composition of the benzophenone intermediates. Retention times for 2,5-dichlorobenzophenone are distinct and reproducible.

- High-Performance Liquid Chromatography (HPLC): Employed for further purity assessment, using acetonitrile/water mobile phases.

- NMR Spectroscopy: Proton NMR confirms the presence of acetoxy protons (~2.07 ppm singlet) and aromatic protons (7.1–8.2 ppm multiplets).

- Mass Spectrometry: Confirms molecular ion peaks consistent with the acetoxy dichlorobenzophenone (M+ at 315 m/z).

- The Friedel-Crafts aroylation method provides a robust and scalable route to 2,5-dichlorobenzophenone with high isomeric purity and yields up to 80% after purification.

- Subsequent acetylation using acetic anhydride and acid catalysts yields the 2-acetoxy derivative in moderate yields (~40%), with the reaction proceeding via rearrangement of enol ether acetates.

- Avoidance of toxic solvents like nitrobenzene and the use of anhydrous conditions improve safety and product purity.

- Analytical techniques confirm the identity and purity of the products, supporting the reliability of these preparation methods.

The preparation of 2-Acetoxy-3',5'-dichlorobenzophenone involves a two-step approach: first, the Friedel-Crafts aroylation of 1,4-dichlorobenzene to yield 2,5-dichlorobenzophenone, followed by acetylation to introduce the acetoxy group. These methods are well-established, supported by detailed mechanistic studies and analytical data, and provide a professional and authoritative framework for the synthesis of this compound.

化学反応の分析

Types of Reactions

2-Acetoxy-3’,5’-dichlorobenzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzophenones depending on the nucleophile used.

科学的研究の応用

2-Acetoxy-3’,5’-dichlorobenzophenone has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Utilized in drug development and clinical trials for its pharmacological properties.

Industry: Employed as a UV filter in sunscreens and other cosmetic products to prevent skin damage and skin cancer.

作用機序

The mechanism of action of 2-Acetoxy-3’,5’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Positional Isomers: 3',5' vs. 3',4'-Dichlorobenzophenones

The positional isomer 2-Acetoxy-3',4'-dichlorobenzophenone (CAS: 175205-54-6) shares the same molecular formula (C₁₅H₁₀Cl₂O₃) but differs in chlorine substitution (3',4' instead of 3',5'). This minor structural variation significantly impacts physicochemical properties:

- Boiling Point : The 3',4'-isomer has a lower boiling point (~450 °C estimated) compared to the 3',5'-isomer (459.7 °C), likely due to reduced symmetry and intermolecular interactions .

- Reactivity : The 3',5'-isomer’s symmetric chlorine placement may enhance crystallinity and stability, whereas the 3',4'-isomer’s asymmetry could increase solubility in polar solvents.

Substituent-Type Variation: Chlorine vs. Methyl Groups

2-Acetoxy-3',4'-methylbenzophenone (CAS: 890099-12-4, C₁₇H₁₆O₃) replaces chlorine atoms with methyl groups at the 3' and 4' positions. Key differences include:

- Molecular Weight : Lower at 268 g/mol (vs. 309 g/mol for the dichloro compound) due to the absence of heavy chlorine atoms.

- Physical Properties : Boiling point drops to 431.7 ± 40.0 °C , and flash point increases slightly to 191.7 ± 27.4 °C , reflecting reduced polarity and enhanced hydrophobicity from methyl groups .

- Applications : Methyl-substituted derivatives are often used in polymer stabilization, whereas chlorinated analogs may serve as intermediates in agrochemical synthesis.

Dichlorobenzophenones Without Acetoxy Groups

4,4'-Dichlorobenzophenone (CAS: 90-98-2, C₁₃H₈Cl₂O) lacks the acetoxy group and features para-chlorine substitution. Comparisons include:

- Stability : The absence of the acetoxy group improves thermal stability, making it suitable as a reference material in residue analysis .

- Reactivity: The acetoxy group in 3',5'-dichlorobenzophenone increases electrophilicity, enabling esterification or hydrolysis reactions unavailable in non-acetoxy analogs.

Data Tables

Table 1. Structural and Physical Properties of Selected Benzophenones

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|

| 2-Acetoxy-3',5'-dichlorobenzophenone | 890098-86-9 | C₁₅H₁₀Cl₂O₃ | 309 | 459.7 ± 45.0 | 187.2 ± 27.7 |

| 2-Acetoxy-3',4'-dichlorobenzophenone | 175205-54-6 | C₁₅H₁₀Cl₂O₃ | 309 | ~450 (estimated) | N/A |

| 2-Acetoxy-3',4'-methylbenzophenone | 890099-12-4 | C₁₇H₁₆O₃ | 268 | 431.7 ± 40.0 | 191.7 ± 27.4 |

| 4,4'-Dichlorobenzophenone | 90-98-2 | C₁₃H₈Cl₂O | 251 | 376 (literature) | 176 (literature) |

生物活性

2-Acetoxy-3',5'-dichlorobenzophenone (CAS No. 890098-86-9) is an organic compound that belongs to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C15H12Cl2O3

- Molecular Weight : 307.16 g/mol

Structural Features

- The compound features a benzophenone backbone with two chlorine substituents at the 3' and 5' positions.

- An acetoxy group (-OCOCH3) is attached at the 2-position, which may influence its biological activity by modulating its lipophilicity and reactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and inhibition of anti-apoptotic proteins like BCL-2.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have demonstrated that it possesses moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in tumor progression and microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in cells, leading to cell death.

- Modulation of Signaling Pathways : The acetoxy group may facilitate interactions with cellular receptors or transcription factors, altering gene expression related to cell survival and proliferation.

Pharmacological Studies

Pharmacological studies have highlighted the potential therapeutic applications of this compound. In vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy agents.

Toxicity Profile

While the compound shows significant biological activity, its toxicity profile remains a crucial area for further investigation. Early toxicological assessments suggest that at therapeutic doses, it exhibits a favorable safety profile; however, detailed studies are necessary to fully understand its effects on human health.

Q & A

Q. What are the optimal synthetic routes for 2-Acetoxy-3',5'-dichlorobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of chlorinated benzophenones often involves Friedel-Crafts acylation or oxidation of precursor compounds. For example, 4,4'-dichlorobenzophenone is synthesized via acid-catalyzed oxidation of 4,4'-dichlorobenzilic acid using potassium dichromate . Adapting this, this compound could be synthesized by acetylating a hydroxylated dichlorobenzophenone intermediate under anhydrous conditions. Key parameters to optimize include temperature (40–80°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometry of acetylating agents (e.g., acetic anhydride). Purity can be monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of IR, NMR, and mass spectrometry is recommended:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1750 cm⁻¹ for acetoxy groups) and C-Cl vibrations (600–800 cm⁻¹) .

- ¹H/¹³C NMR : Look for acetoxy methyl protons (δ ~2.1–2.3 ppm) and aromatic protons in the dichlorophenyl rings (δ ~7.0–7.5 ppm). DEPT-135 can confirm quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~323.0 for C₁₅H₁₁Cl₂O₃) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Chlorinated benzophenones are prone to hydrolysis and photodegradation. Store the compound in amber glass vials under inert gas (N₂ or Ar) at –20°C. Stability tests via HPLC-UV (λ = 254 nm) should be conducted monthly to detect decomposition products like 3',5'-dichloro-2-hydroxybenzophenone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., cell lines vs. in vivo studies). To address this:

- Compare cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) using standardized MTT assays .

- Cross-validate results with computational toxicity models (e.g., QSAR) that account for acetoxy group reactivity and logP values .

- Investigate metabolic pathways using liver microsomes to identify detoxification or bioactivation routes .

Q. What advanced analytical methods are suitable for detecting environmental residues of this compound?

- Methodological Answer : Adapt gas chromatography (GC) or LC-MS/MS protocols used for 4,4'-dichlorobenzophenone detection :

- Sample Preparation : Acid-hydrolyze environmental samples (soil/water) to convert the acetoxy group to a hydroxyl group, enhancing volatility for GC analysis.

- GC-ECD/GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with temperature ramping (50°C to 280°C at 10°C/min). Monitor for m/z 323 → 287 (Cl loss) .

- Limit of Detection (LOD) : Optimize to ≤0.01 ppm via solid-phase extraction (SPE) with C18 cartridges .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties:

- Calculate HOMO-LUMO gaps to predict reactivity. Substituents like electron-withdrawing groups (e.g., –NO₂) may lower LUMO energy, enhancing electrophilic interactions .

- Perform molecular docking against target proteins (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with binding energies ≤–8.0 kcal/mol .

Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings are promising:

- React with aryl boronic acids (e.g., phenylboronic acid) in THF/water (3:1) at 80°C.

- Monitor regioselectivity via ¹H NMR; steric hindrance from the acetoxy group may favor para-substitution .

Contradiction Analysis

Q. Why do spectral data for structurally similar benzophenones vary across studies?

- Methodological Answer : Variations arise from solvent effects, crystallinity, and instrument calibration. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。